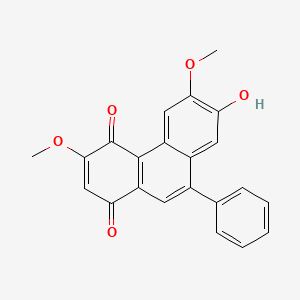
(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid
概要
説明
(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid is an organic compound with the molecular formula C26H21BO2. It is a derivative of tetraphenylethene, a well-known molecule in the field of organic electronics and photonics due to its aggregation-induced emission (AIE) properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: 80-100°C.
Reaction Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid group to a borane derivative.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Aryl halides, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions include hydroxylated derivatives, borane derivatives, and various substituted aryl compounds .
科学的研究の応用
(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for bioimaging due to its AIE properties.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid is primarily based on its ability to undergo aggregation-induced emission. This phenomenon occurs when the molecule aggregates, restricting intramolecular rotations and leading to enhanced fluorescence . The molecular targets and pathways involved include interactions with various biomolecules and cellular structures, making it useful in bioimaging and diagnostic applications .
類似化合物との比較
Similar Compounds
Tetraphenylethene: A parent compound with similar AIE properties.
(4-(1,2,2-Triphenylethenyl)phenyl)boronic acid: A closely related derivative with slight structural differences.
4-(1,2,2-Triphenylvinyl)benzaldehyde: Another derivative used in organic synthesis.
Uniqueness
(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid stands out due to its unique combination of boronic acid functionality and AIE properties. This makes it particularly valuable in applications requiring both reactivity and fluorescence, such as in the development of advanced materials and bioimaging agents .
特性
IUPAC Name |
[4-(1,2,2-triphenylethenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BO2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIVQWOJIOHPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8117108.png)





![4,12-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12-heptaen-14-one](/img/structure/B8117155.png)

![12H-Benzofuro[2,3-a]carbazole](/img/structure/B8117167.png)


